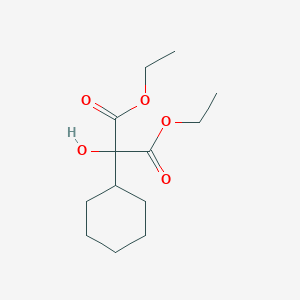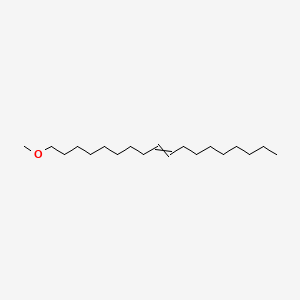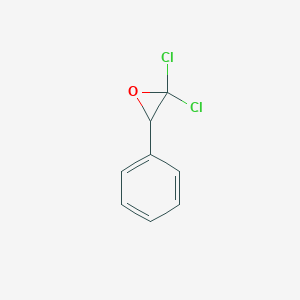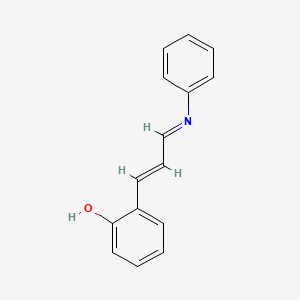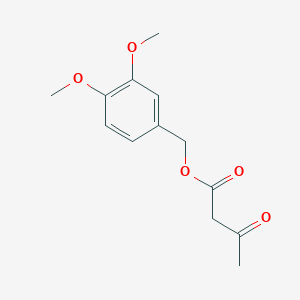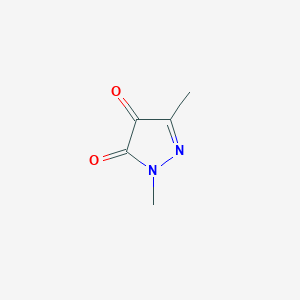
1H-Pyrazole-4,5-dione, 1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4,5-dione, 1,3-dimethyl-: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its two methyl groups attached to the nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 4 and 5. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4,5-dione, 1,3-dimethyl- can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of acetylacetone with hydrazine hydrate under reflux conditions yields 3,5-dimethylpyrazole . Another method includes the oxidation of pyrazoline intermediates formed from the condensation of ketones, aldehydes, and hydrazine monohydrochloride .
Industrial Production Methods: Industrial production of pyrazoles often employs eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions. These methods offer high yields, selectivity, and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4,5-dione, 1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazole carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or bromine (Br₂) are commonly used oxidizing agents.
Reduction: Hydrazine hydrate (N₂H₄·H₂O) is often used for reduction reactions.
Substitution: Aryl halides and copper powder are used for N-arylation reactions.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazolines.
Substitution: N-arylpyrazoles.
Scientific Research Applications
1H-Pyrazole-4,5-dione, 1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4,5-dione, 1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways by affecting the levels of second messengers such as cyclic AMP (cAMP) .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but lacks the carbonyl groups at positions 4 and 5.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the dione structure.
Pyrazolidine: A fully saturated analogue of pyrazole with two non-adjacent nitrogen atoms.
Uniqueness: 1H-Pyrazole-4,5-dione, 1,3-dimethyl- is unique due to its dione structure, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
CAS No. |
51942-09-7 |
|---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2,5-dimethylpyrazole-3,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)5(9)7(2)6-3/h1-2H3 |
InChI Key |
RQALBYQIKYNNIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


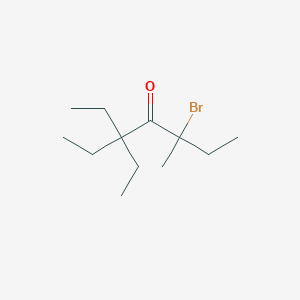
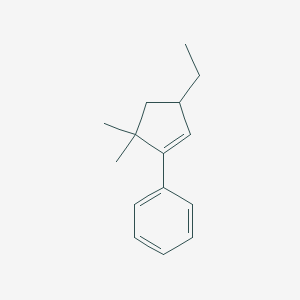
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
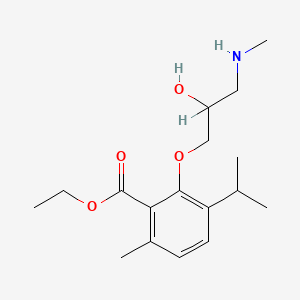
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
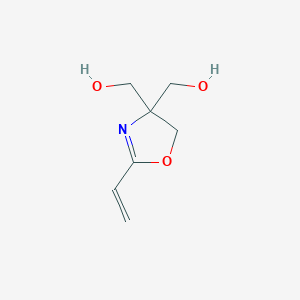
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)
